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3-Deaza-4-deoxyuridine - 5116-37-0

3-Deaza-4-deoxyuridine

Catalog Number: EVT-1559592
CAS Number: 5116-37-0
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of 3-Deaza-4-deoxyuridine typically involves several chemical processes:

  • Modification of Uridine: The process often begins with uridine or its derivatives, which undergo specific chemical modifications to replace the nitrogen at position three and remove the hydroxyl group at position four.
  • Enzymatic Reactions: Ribonuclease A has been utilized to synthesize codons containing modified nucleosides, including 3-Deaza-4-deoxyuridine. This method allows for precise incorporation of the modified nucleoside into oligonucleotides .
  • Chemical Synthesis: Various chemical reactions can be employed to achieve the desired modifications, including selective reduction and substitution reactions.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Techniques such as chromatography are often used for purification, while nuclear magnetic resonance spectroscopy may be employed for structural verification.

Molecular Structure Analysis

Structure

3-Deaza-4-deoxyuridine consists of a ribose sugar lacking a hydroxyl group at the 4' position and a deaza substitution at the 3' position. Its molecular formula is C9H11N2O4, indicating a molecular weight of approximately 213.2 g/mol.

Data

The structural analysis reveals that this compound retains much of the core structure of uridine but exhibits altered hydrogen bonding capabilities due to the absence of the nitrogen atom at position three. This modification can influence its interaction with ribosomal proteins and nucleic acids.

Chemical Reactions Analysis

Reactions

3-Deaza-4-deoxyuridine participates in various biochemical reactions:

  • Codon-Anticodon Interactions: It has been shown to affect codon-anticodon pairing in ribosomal RNA, influencing translation processes .
  • Inhibition Mechanisms: The compound acts as an antimetabolite by inhibiting enzymes such as CTP synthetase when converted to its triphosphate form within cells .

Technical Details

The reactivity of 3-Deaza-4-deoxyuridine can be studied through various assays that measure its binding affinity to ribosomal proteins or its impact on RNA polymerase activity. These studies often utilize techniques like fluorescence resonance energy transfer or surface plasmon resonance.

Mechanism of Action

Process

The mechanism by which 3-Deaza-4-deoxyuridine exerts its biological effects primarily involves:

  • Inhibition of Nucleotide Synthesis: By mimicking natural nucleosides, it competes with them in nucleotide synthesis pathways, leading to reduced availability of essential nucleotides.
  • Alteration of RNA Structure: Its incorporation into RNA can lead to changes in secondary and tertiary structures, affecting RNA stability and function.

Data

Studies have demonstrated that when incorporated into RNA, 3-Deaza-4-deoxyuridine can disrupt normal codon recognition by ribosomes, thereby influencing protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

3-Deaza-4-deoxyuridine appears as a white crystalline solid. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The compound has unique chemical properties due to its modified structure:

  • pKa Values: The pKa values indicate how it behaves in different pH environments, which is crucial for understanding its biological interactions.
  • Spectroscopic Characteristics: Techniques such as ultraviolet-visible spectroscopy can be used to analyze its absorption characteristics, providing insights into its electronic structure.

Relevant data show that this modified nucleoside maintains some properties similar to uridine but exhibits distinct behavior in biological systems due to its modifications.

Applications

Scientific Uses

3-Deaza-4-deoxyuridine has several applications in scientific research:

  • Nucleic Acid Studies: It is used extensively in studies involving RNA structure-function relationships and codon recognition mechanisms.
  • Antimetabolite Research: The compound serves as a model for studying antimetabolites' effects on cancer cells and other rapidly dividing cell types.
  • Drug Development: Its properties are explored in developing new therapeutic agents targeting nucleotide metabolism or RNA-based therapies.
Introduction to 3-Deaza-4-deoxyuridine

Historical Context and Discovery

The development of 3-Deaza-4-deoxyuridine is rooted in the mid-20th century exploration of nucleoside analogues as antiviral and antimetabolite agents. Early work on uridine modifications gained momentum with the discovery of idoxuridine (5-iodo-2′-deoxyuridine, IDU) in the 1960s, which demonstrated potent activity against vaccinia virus (VV) by inhibiting DNA synthesis [1]. This era saw systematic screening of 5-substituted 2′-deoxyuridines, including compounds like 5-ethyl-dUrd and 5-vinyl-dUrd, which showed inhibitory effects on VV replication in vitro at IC₅₀ values of 0.1–1 μg/mL [1]. The conceptual shift toward deaza modifications emerged later, with 3-deazauridine being extensively studied in the 1980s–1990s for its cytostatic and antiviral properties [2] [3]. These studies laid the groundwork for advanced analogues like 3-Deaza-4-deoxyuridine, designed to combine sugar and base alterations for enhanced metabolic stability and targeted activity. The compound represents a deliberate effort to optimize the biochemical efficacy of uridine mimics while addressing limitations of earlier nucleoside drugs, such as rapid deamination or phosphorylation inefficiency [4].

Table 1: Key Nucleoside Analogues in Historical Development

CompoundModificationPrimary TargetSignificance
Idoxuridine (IDU)5-Iodo, 2′-deoxyVaccinia Virus (VV)First licensed antiviral agent; inhibited VV plaque formation [1]
3-DeazauridineN3 replaced with CMultiple viruses/cancersDemonstrated cytostatic/antiviral activity via incorporation model [3]
5-Fluoro-2′-deoxyuridine5-Fluoro, 2′-deoxyThymidylate synthaseAnticancer agent; disrupts nucleotide metabolism [4]
3-Deaza-4-deoxyuridineN3→C + 4′-deoxyExperimentalCombines base and sugar modifications for metabolic stability

Structural Relationship to Uridine and Analogous Nucleosides

3-Deaza-4-deoxyuridine features two strategic modifications to the native uridine structure:

  • Deaza Modification at Position 3: The nitrogen atom (N3) in the uracil ring is replaced with a carbon atom, eliminating a hydrogen bond acceptor site in the minor groove (Figure 1). This alters electronic distribution and reduces the compound’s susceptibility to enzymatic deamination compared to uridine or cytidine analogues [3] [9]. Computational studies (e.g., PCILO methods) confirm that 3-deazapyrimidine nucleosides like 3-deazauridine retain conformational preferences similar to natural nucleosides in aqueous solutions, particularly in the glycosidic bond torsion angle and sugar puckering (C2′-endo vs. C3′-endo) [2].
  • 4′-Deoxygenation of the Sugar: Removal of the 4′-hydroxyl group locks the sugar in a rigid C3′-exo conformation, reducing flexibility and potentially enhancing resistance to phosphorylases [4] [8]. This modification is analogous to those in bioactive compounds like 4′-thio-modified nucleic acids [9].

Structurally related analogues include:

  • 7-Deaza-2′-deoxyadenosine (dzA) and 7-Deaza-2′-deoxyguanosine (dzG): Feature carbon-for-nitrogen substitutions at position 7, perturbing major groove hydrogen bonding and hydration [9].
  • 5-Chloro-2′-deoxyuridine (CldU): Halogen substitution at C5 enhances base stacking but retains canonical base pairing [9].
  • 4-Deoxy-3′-deoxy-3′-fluorouridine: Demonstrates how combined sugar modifications (deoxygenation + fluorine) influence antimetabolite activity [8].

Figure 1: Structural Evolution from Uridine to 3-Deaza-4-deoxyuridine

Uridine          →    3-Deazauridine    →    3-Deaza-4-deoxyuridine  (N3-H, 4'-OH)          (C3-H, 4'-OH)           (C3-H, 4'-H)  

Significance in Nucleic Acid Biochemistry

3-Deaza-4-deoxyuridine serves as a critical tool for probing nucleic acid metabolism and enzyme specificity due to its dual modifications:

  • Major Groove Electrostatics: The 3-deaza modification diminishes negative potential in the major groove, impacting interactions with proteins like polymerases or transcription factors. Studies on halogenated deazanucleic acid (DZA) duplexes—incorporating dzA, dzG, FdC, and CldU—reveal that N7 removal in purines (e.g., dzG) collapses major groove hydration, indirectly affecting minor groove width and DNA bending [9].
  • DNA Synthesis Interference: As a thymidine antimetabolite, this analogue may compete with deoxyuridine monophosphate (dUMP) for thymidylate synthase (TS) or incorporate into DNA, causing chain termination or mismatch errors. Similar 5-substituted deoxyuridines inhibit TS by forming stable ternary complexes [7].
  • Epigenetic and Transcriptional Modulation: Though not directly evidenced for 3-Deaza-4-deoxyuridine, 3-deazauridine analogues disrupt S-adenosylmethionine (SAM)-dependent methylation by inhibiting methyltransferases [3] [10]. This suggests potential utility in studying epigenetic regulation.

Table 2: Biochemical Effects of Uridine Analogues

Modification TypeExample CompoundBiochemical Consequence
Base Modification3-DeazauridineAltered H-bonding; SAM-dependent methyltransferase inhibition [3]
Sugar Modification4′-DeoxythymidineEnhanced nuclease resistance; altered sugar pucker [4]
Dual Modification3-Deaza-4-deoxyuridineCombined metabolic stability + major groove electrostatic perturbation
Halogenation5-Fluoro-2′-deoxyuridineIrreversible thymidylate synthase inhibition [4]

The compound’s value lies in its ability to decouple steric effects from electronic effects in nucleic acid interactions, making it a versatile probe for structural biology and drug design [2] [6]. Ongoing research explores its utility in synthetic biology systems like DZA, which supports PCR amplification and gene expression in E. coli, highlighting the functional plasticity of heavily modified genetic alphabets [9] [10].

Properties

CAS Number

5116-37-0

Product Name

3-Deaza-4-deoxyuridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

InChI

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1

InChI Key

HQOCNHILQYLGGE-PEBGCTIMSA-N

SMILES

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Synonyms

3-deaza-4-deoxyuridine
4-deoxy-3-deazauridine

Canonical SMILES

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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